

Application Notes and Protocols for ARV-771 Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: Arv-771

Cat. No.: B15604412

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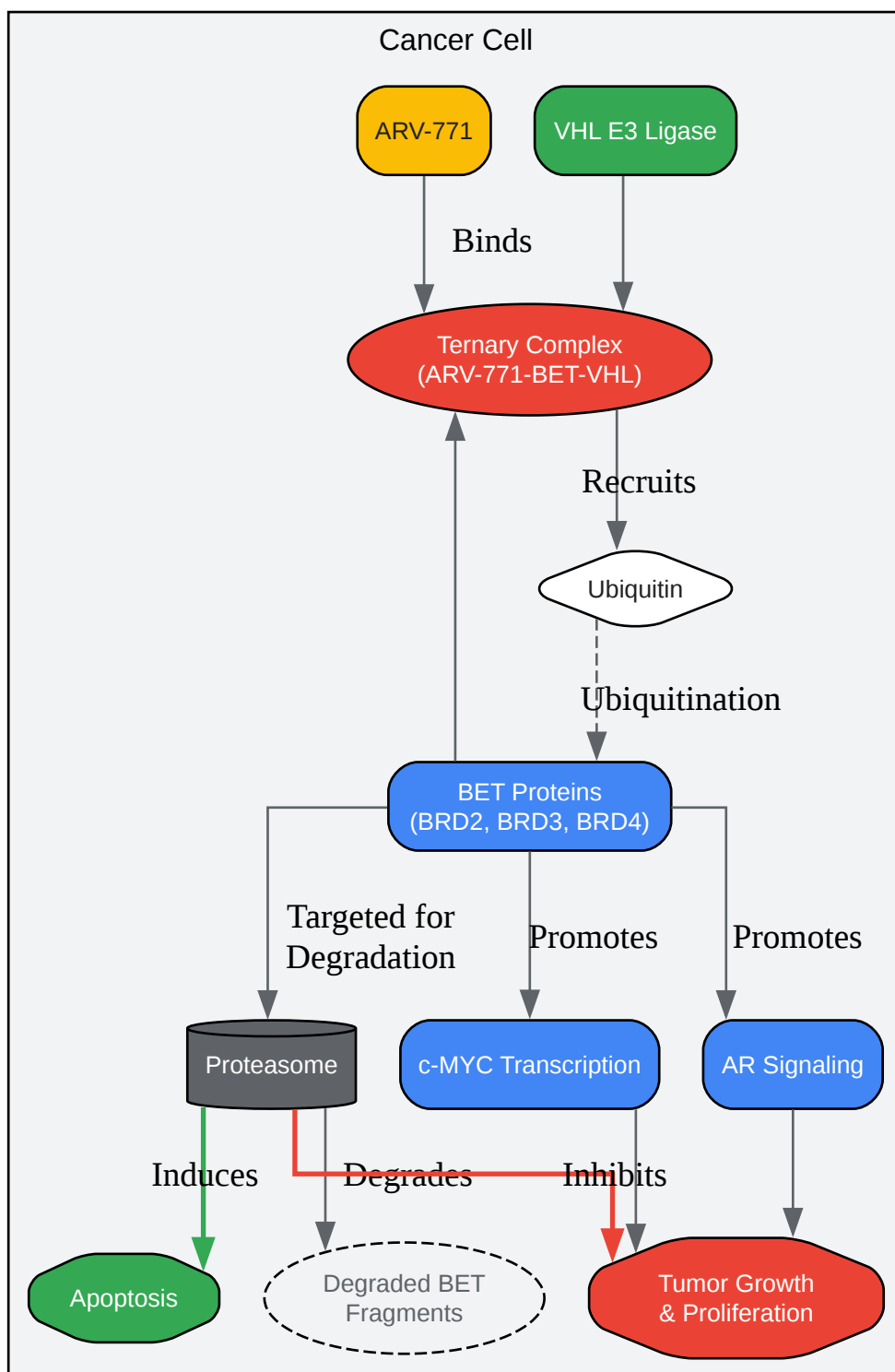
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of **ARV-771**, a proteolysis-targeting chimera (PROTAC) BET degrader, in mouse xenograft models, particularly those for castration-resistant prostate cancer (CRPC). The following protocols and data are compiled from preclinical studies to serve as a detailed resource for designing and executing in vivo efficacy studies.

Mechanism of Action

ARV-771 is a heterobifunctional molecule that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins, including BRD2, BRD3, and BRD4.^{[1][2]} It functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.^{[3][4]} This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.^[5] The degradation of BET proteins, which are critical readers of acetylated lysine residues on histones and transcription factors, leads to the suppression of key oncogenic signaling pathways, notably those driven by c-MYC and the androgen receptor (AR).^{[4][6]} This ultimately results in cell cycle arrest and apoptosis in cancer cells.^[7]

Signaling Pathway of ARV-771



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Caption: **ARV-771** mediated BET protein degradation pathway.

Data Presentation: **ARV-771** Dosing and Efficacy in Mouse Xenograft Models

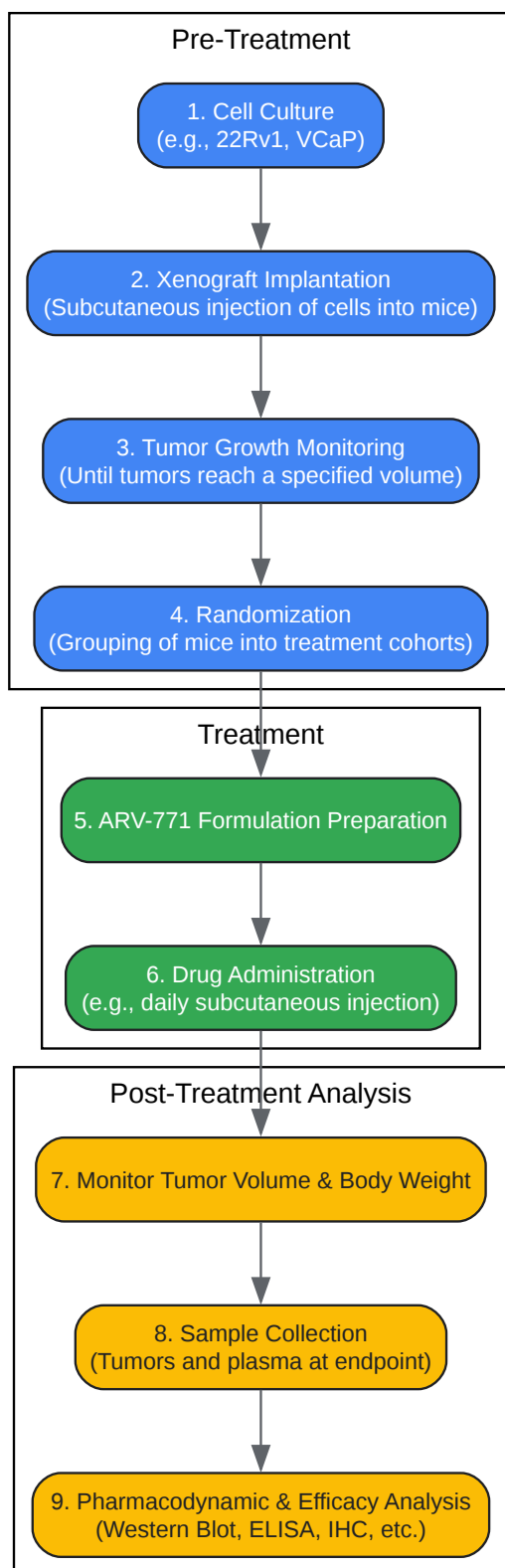
The following tables summarize quantitative data from various studies on the administration and efficacy of **ARV-771** in different mouse xenograft models.

Cell Line	Tumor Type	Mouse Strain	ARV-771 Dosage	Administration Route	Treatment Schedule	Outcome
22Rv1	Castration-Resistant Prostate Cancer	Nu/Nu	10 mg/kg	Subcutaneous	Daily for 3 days	37% BRD4 and 76% c-MYC downregulation in tumor tissue. [3] [8]
22Rv1	Castration-Resistant Prostate Cancer	Nu/Nu	30 mg/kg	Subcutaneous	Daily	Induced tumor regression. [3]
22Rv1	Castration-Resistant Prostate Cancer	Nu/Nu	10 mg/kg	Subcutaneous	Daily for 14 days	Marked downregulation of AR-V7 in tumors. [8]
VCaP	Castration-Resistant Prostate Cancer	CB17 SCID	30 mg/kg	Subcutaneous	Intermittent (Q3D or 3 days on/4 days off) for 16 days	60% tumor growth inhibition.
HepG2	Hepatocellular Carcinoma	Nude	20 mg/kg	Subcutaneous	Every other day for 25 days	Significant reduction in tumor volume and weight.

Parameter	22Rv1 Xenograft Model (10 mg/kg, daily, 14 days)	VCaP Xenograft Model (30 mg/kg, intermittent)
BRD4 Downregulation	>80% knockdown at 8h post-last dose.[3]	Pharmacodynamic depletion of BRD4.[4]
c-MYC Suppression	>80% knockdown at 8h post-last dose.[3]	Pharmacodynamic suppression of c-MYC.[4]
AR-V7 Downregulation	Marked downregulation.[8]	Not Reported
Serum PSA Levels	Not Reported	Suppression of PSA levels.[4]
Tumor Growth Inhibition	Dose-dependent TGI.[3]	60% TGI.

Experimental Protocols

Experimental Workflow for a Typical In Vivo Efficacy Study



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Caption: General experimental workflow for **ARV-771** in vivo studies.

Cell Culture and Xenograft Implantation

Materials:

- CRPC cell lines (e.g., 22Rv1, VCaP)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel (optional)
- Immunocompromised mice (e.g., Nu/Nu, CB17 SCID)
- Syringes and needles (27-30 gauge)

Protocol:

- Culture cancer cells according to standard protocols.
- Harvest cells during the logarithmic growth phase.
- Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5×10^6 cells per 100 μL .
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Monitor mice for tumor formation. Tumor growth can be measured using calipers, and tumor volume calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach an average volume of 150-200 mm^3 , randomize the mice into treatment and control groups.

Preparation of ARV-771 Formulation for Subcutaneous Injection

Materials:

- **ARV-771** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile saline (0.9% NaCl) or ddH₂O
- Sterile microcentrifuge tubes
- Vortex mixer

Protocol:

- Prepare a stock solution of **ARV-771** in DMSO (e.g., 100 mg/mL).
- To prepare the final formulation, follow the sequential addition of solvents. For a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline: a. In a sterile tube, add the required volume of the **ARV-771** DMSO stock solution. b. Add PEG300 and vortex until the solution is clear. c. Add Tween 80 and vortex until the solution is clear. d. Finally, add the sterile saline or ddH₂O and vortex thoroughly to ensure a homogenous suspension.
- The final concentration of **ARV-771** should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume (typically 100-200 µL per mouse).
- Prepare the formulation fresh daily before administration.

Administration of **ARV-771**

Materials:

- Prepared **ARV-771** formulation
- Syringes (1 mL) with needles (27-30 gauge)
- Animal scale

Protocol:

- Weigh each mouse to determine the precise volume of the **ARV-771** formulation to be administered.
- Gently restrain the mouse.
- Lift the loose skin over the dorsal flank to form a tent.
- Insert the needle into the subcutaneous space, parallel to the body.
- Slowly inject the calculated volume of the **ARV-771** formulation.
- Withdraw the needle and return the mouse to its cage.
- Administer the treatment according to the planned schedule (e.g., daily, intermittent).
- The vehicle control group should receive the same volume of the formulation without **ARV-771**.

Efficacy and Pharmacodynamic Analysis

Protocol:

- Monitor tumor volume and mouse body weight 2-3 times per week throughout the study.
- At the end of the study, euthanize the mice and collect tumors and blood (for plasma).
- Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
- Analyze the expression levels of BRD4, c-MYC, and AR in tumor lysates by Western blot.
- Plasma samples can be used to measure PSA levels by ELISA.
- IHC can be used to assess the in-situ expression of target proteins within the tumor microenvironment.

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